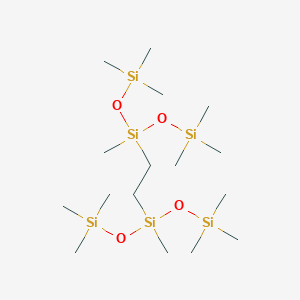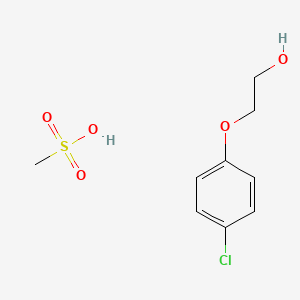
2-(4-Chlorophenoxy)ethanol;methanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenoxy)ethanol and methanesulfonic acid are two distinct chemical compounds. 2-(4-Chlorophenoxy)ethanol is an organic compound with the molecular formula C8H9ClO2. It is known for its applications in various chemical reactions and industrial processes. Methanesulfonic acid, on the other hand, is an organosulfuric acid with the molecular formula CH3SO3H. It is widely used as a catalyst and in the production of various chemicals .
准备方法
Synthetic Routes and Reaction Conditions
2-(4-Chlorophenoxy)ethanol can be synthesized through the reaction of 4-chlorophenol with ethylene oxide. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide to facilitate the reaction .
Methanesulfonic acid is produced industrially by the oxidation of dimethyl sulfide with oxygen or nitrogen dioxide. Another method involves the reaction of methanol with sulfur trioxide .
Industrial Production Methods
The industrial production of 2-(4-Chlorophenoxy)ethanol involves the large-scale reaction of 4-chlorophenol with ethylene oxide in the presence of a base. This process is optimized for high yield and purity .
Methanesulfonic acid is produced on an industrial scale using the oxidation of dimethyl sulfide or the reaction of methanol with sulfur trioxide. These methods are chosen for their efficiency and cost-effectiveness .
化学反应分析
Types of Reactions
2-(4-Chlorophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(4-chlorophenoxy)acetaldehyde.
Reduction: It can be reduced to form 2-(4-chlorophenoxy)ethane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Methanesulfonic acid is known for its strong acidic properties and can participate in:
Esterification: Reacts with alcohols to form methanesulfonate esters.
Neutralization: Reacts with bases to form methanesulfonate salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and amines.
Major Products Formed
Oxidation: 2-(4-Chlorophenoxy)acetaldehyde.
Reduction: 2-(4-Chlorophenoxy)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-Chlorophenoxy)ethanol is used in scientific research for:
Chemical Synthesis: As an intermediate in the synthesis of various organic compounds.
Biological Studies: As a reagent in the study of enzyme-catalyzed reactions.
Methanesulfonic acid is used in:
Catalysis: As a catalyst in organic synthesis.
Electroplating: In the electroplating industry for metal surface treatment.
Pharmaceuticals: In the production of active pharmaceutical ingredients.
作用机制
2-(4-Chlorophenoxy)ethanol exerts its effects through its ability to participate in various chemical reactions. Its molecular structure allows it to act as a nucleophile or electrophile, depending on the reaction conditions .
Methanesulfonic acid acts as a strong acid, donating protons in chemical reactions. Its ability to dissolve a wide range of metal salts makes it useful in various industrial applications .
相似化合物的比较
Similar Compounds
2-(2-Chlorophenoxy)ethanol: Similar in structure but with the chlorine atom in a different position.
p-Toluenesulfonic acid: Similar in function to methanesulfonic acid but with a different molecular structure.
Uniqueness
2-(4-Chlorophenoxy)ethanol is unique due to its specific substitution pattern on the phenoxy ring, which influences its reactivity and applications .
Methanesulfonic acid is unique due to its strong acidic properties and ability to dissolve a wide range of metal salts, making it highly versatile in industrial applications .
属性
CAS 编号 |
53542-78-2 |
|---|---|
分子式 |
C9H13ClO5S |
分子量 |
268.72 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)ethanol;methanesulfonic acid |
InChI |
InChI=1S/C8H9ClO2.CH4O3S/c9-7-1-3-8(4-2-7)11-6-5-10;1-5(2,3)4/h1-4,10H,5-6H2;1H3,(H,2,3,4) |
InChI 键 |
LZVWUDLUOIXPEN-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1OCCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


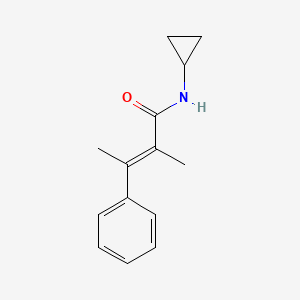

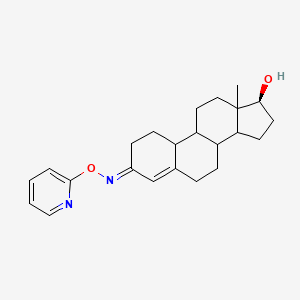
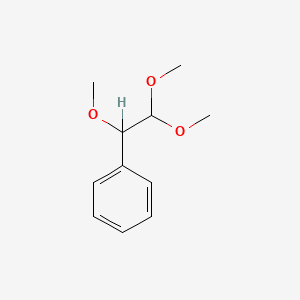
![Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14641614.png)
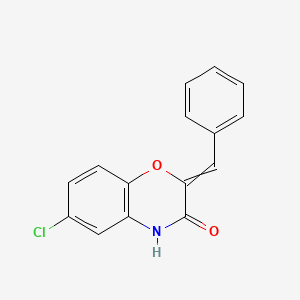
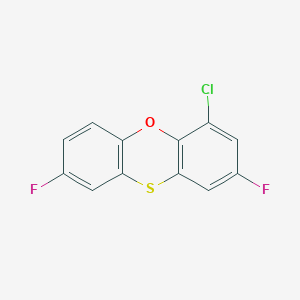
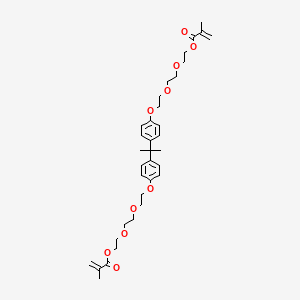
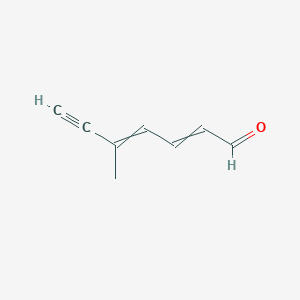
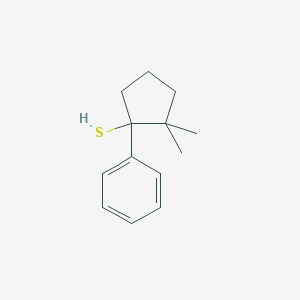
![Bicyclo[3.3.1]nonane-2-carbaldehyde](/img/structure/B14641664.png)
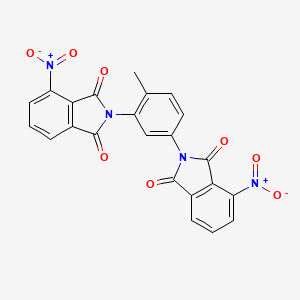
![6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14641672.png)
